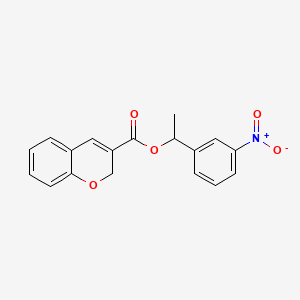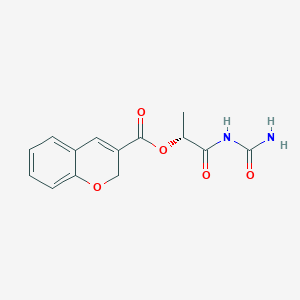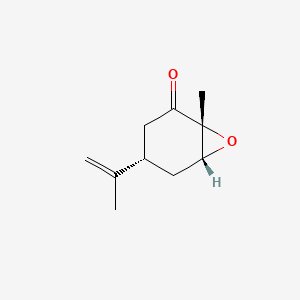
Carvone-5,6-oxide, cis-(+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvone-5,6-oxide, cis-(+)- is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a stereoisomer of carvone oxide and is known for its minty, cool flavor profile . This compound is often used in the flavor and fragrance industry due to its pleasant aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carvone-5,6-oxide, cis-(+)- can be synthesized through the epoxidation of carvone. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . The reaction proceeds with high stereoselectivity, yielding the cis-(+)-isomer.
Industrial Production Methods
In industrial settings, the production of Carvone-5,6-oxide, cis-(+)- often involves the use of large-scale epoxidation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Carvone-5,6-oxide, cis-(+)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex oxygenated derivatives.
Reduction: The compound can be reduced to form diols or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used to open the epoxide ring.
Major Products Formed
Oxidation: Formation of diols and other oxygenated compounds.
Reduction: Formation of alcohols and diols.
Substitution: Formation of hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Carvone-5,6-oxide, cis-(+)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry for its minty aroma
Wirkmechanismus
The mechanism of action of Carvone-5,6-oxide, cis-(+)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Carvone-5,6-oxide, cis-(+)- can be compared with other similar compounds such as:
Carvone-5,6-oxide, trans-(+)-: Another stereoisomer with different spatial arrangement of atoms.
Piperitenone oxide: A structurally related compound with similar chemical properties.
Limonene oxide: Another epoxide derived from a terpene, with different flavor and fragrance characteristics.
Carvone-5,6-oxide, cis-(+)- is unique due to its specific stereochemistry, which imparts distinct chemical and sensory properties .
Eigenschaften
CAS-Nummer |
39903-98-5 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1R,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m1/s1 |
InChI-Schlüssel |
YGMNGQDLUQECTO-QNSHHTMESA-N |
Isomerische SMILES |
CC(=C)[C@H]1C[C@@H]2[C@@](O2)(C(=O)C1)C |
Kanonische SMILES |
CC(=C)C1CC2C(O2)(C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
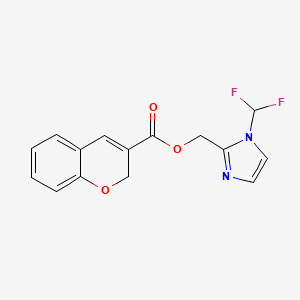
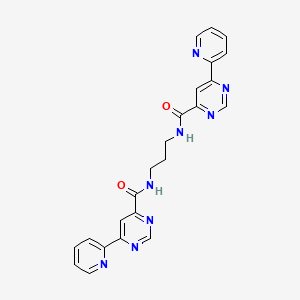

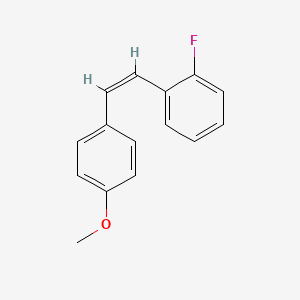
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)


![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
